molecular formula C15H12N2O2 B7500298 N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide

N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No. B7500298
M. Wt: 252.27 g/mol
InChI Key: MUKBGNLBCGRSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBC belongs to the class of benzofuran-based compounds and is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is not fully understood. However, studies have suggested that N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide exerts its biological effects by modulating various signaling pathways. For instance, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been reported to activate the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Moreover, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been reported to increase the levels of antioxidants such as glutathione, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been shown to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

The potential therapeutic applications of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide make it an exciting area of research. Future studies could focus on the development of novel N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide derivatives with improved solubility and bioavailability. Moreover, the mechanism of action of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide could be further elucidated to identify new targets for drug development. Additionally, the efficacy of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide could be evaluated in various animal models of inflammation, cancer, and neurodegenerative diseases. These studies could pave the way for the development of new therapeutic agents based on N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide.
Conclusion:
In conclusion, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is a promising compound with various potential therapeutic applications. The synthesis method of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is well-established, and its biological activities have been extensively studied. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action involves the modulation of various signaling pathways. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, but its poor solubility in water is a limitation. Future studies could focus on the development of novel N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide derivatives and the evaluation of its efficacy in various animal models.

Synthesis Methods

The synthesis of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with benzofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide as a white solid, which can be purified through recrystallization. The synthesis method of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is well-established and has been reported in various scientific journals.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has also been reported to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Moreover, N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide make it a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-5-4-8-16-14(10)17-15(18)13-9-11-6-2-3-7-12(11)19-13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKBGNLBCGRSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide

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